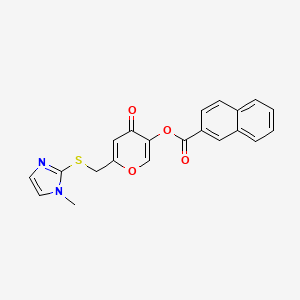

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a related compound with a molecular weight of 156.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, has been characterized . The InChI code is 1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, a related compound, is a liquid at room temperature with a melting point of 32-34°C .

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Structural Analysis Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is notable for its reactivity and potential for transformation into various chemical structures. It has been observed to undergo specific reactions with primary and secondary amines, resulting in the formation of diverse compounds. For example, when reacted with primary amines under specific conditions, it leads to the creation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. The detailed structural characterization of these products is achieved using X-ray analysis, which confirms the intricate transformations that this compound can undergo (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Synthesis of Derivatives and Antimicrobial Agents The compound has been utilized as a precursor in the synthesis of various derivatives, exhibiting potential pharmacological properties. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into other forms, which were then reacted with hydrazine hydrate to produce derivatives. These derivatives were further treated with aromatic aldehydes to obtain Schiff bases. Spectral analysis and antimicrobial screening suggest that these compounds could be significant as antimicrobial and anti-inflammatory agents. Some of these derivatives have shown promising biological activity, highlighting the potential of this compound in medicinal chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar tetrazole compounds have been found to exhibit potent anti-cancer activity . They are often designed to interact with specific proteins or enzymes that play crucial roles in the proliferation of cancer cells .

Mode of Action

It can be inferred from related studies that tetrazole compounds often interact with their targets by forming hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Tetrazole compounds are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some tetrazole compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .

Pharmacokinetics

Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Based on the known activities of similar tetrazole compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-cancer or antimicrobial activity .

Eigenschaften

IUPAC Name |

ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMLMHRALIWOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331545 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

692275-81-3 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)